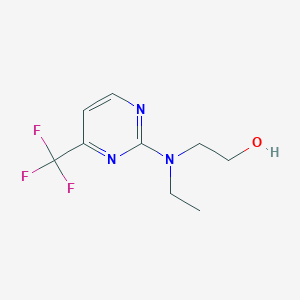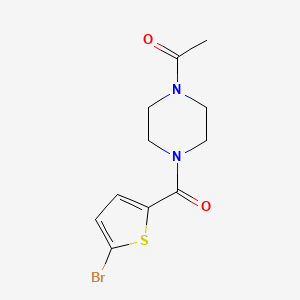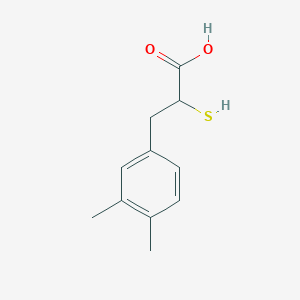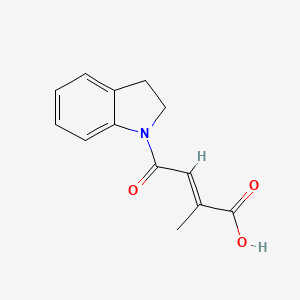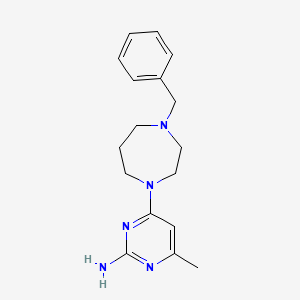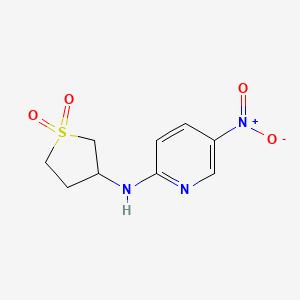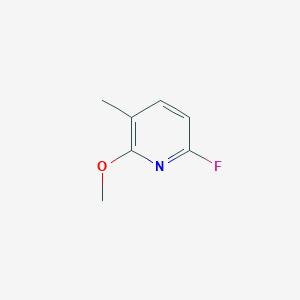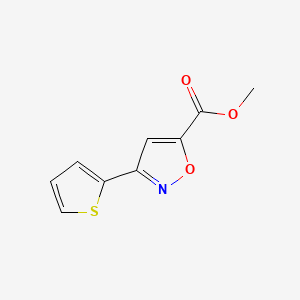![molecular formula C12H17N3O B14913027 n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .
化学反应分析
Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学研究应用
n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific pharmacological activities.
作用机制
The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
相似化合物的比较
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)methoxyphenol
- 2-(Benzo[d]oxazol-2-yl)thiol
Comparison: Compared to these similar compounds, n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine exhibits unique structural features that enhance its pharmacological activities. For instance, the presence of the dimethylpropane-1,2-diamine moiety contributes to its increased solubility and bioavailability . Additionally, its specific substitution pattern allows for better interaction with biological targets, making it a more potent antimicrobial and anticancer agent .
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI 键 |
DPUPPBGNKJVYEF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=NC2=CC=CC=C2O1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
